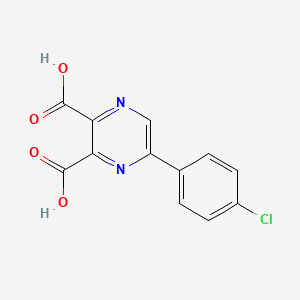

5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)pyrazine-2,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O4/c13-7-3-1-6(2-4-7)8-5-14-9(11(16)17)10(15-8)12(18)19/h1-5H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFIUDCXQBCYCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C(=N2)C(=O)O)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformation Pathways

Foundational Methodologies for Pyrazine-2,3-dicarboxylic Acid Core Synthesis

The pyrazine-2,3-dicarboxylic acid scaffold is a crucial intermediate in the synthesis of the title compound. A well-established and reliable method for its preparation is the oxidative cleavage of quinoxaline (B1680401). google.comresearchgate.net This transformation can be achieved using strong oxidizing agents, with potassium permanganate (B83412) (KMnO4) being a classic and effective choice.

The synthesis commences with the condensation of o-phenylenediamine (B120857) with glyoxal (B1671930) to form quinoxaline. google.com The subsequent oxidation of quinoxaline with potassium permanganate in an aqueous solution proceeds under heating. The reaction is vigorous and results in the formation of manganese dioxide as a byproduct, which needs to be carefully managed. google.com Following the oxidation, the reaction mixture is worked up to isolate the dipotassium (B57713) salt of pyrazine-2,3-dicarboxylic acid. Acidification of this salt with a strong acid, such as hydrochloric acid, precipitates the desired pyrazine-2,3-dicarboxylic acid.

Alternative, more environmentally benign methods have been explored, such as the use of sodium chlorate (B79027) as the oxidant in the presence of a copper sulfate/sulfuric acid system. This method is reported to be milder and easier to control than the permanganate oxidation. researchgate.net

For the purpose of subsequent functionalization, the dicarboxylic acid is often converted to its corresponding diester, typically the dimethyl or diethyl ester, through Fischer esterification using the respective alcohol in the presence of an acid catalyst. This protects the carboxylic acid groups and improves solubility in organic solvents for the subsequent cross-coupling reactions.

Regioselective Introduction of the 4-Chlorophenyl Moiety

The introduction of the 4-chlorophenyl group at the C-5 position of the pyrazine (B50134) ring is a key step that requires high regioselectivity. The electron-deficient nature of the pyrazine ring influences the reactivity of its C-H bonds. The positions adjacent to the nitrogen atoms (C-2 and C-3, as well as C-5 and C-6) are more susceptible to nucleophilic attack and direct functionalization. In the case of pyrazine-2,3-dicarboxylic acid esters, the C-5 and C-6 positions are available for functionalization.

Approaches for C-5 Phenyl Functionalization

Direct C-H arylation has emerged as a powerful tool for the formation of carbon-carbon bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. dcu.iesemanticscholar.org In the context of pyrazine derivatives, palladium-catalyzed direct C-H arylation can be employed to introduce the 4-chlorophenyl group directly onto the pyrazine core. The regioselectivity of this reaction is influenced by the electronic properties of the pyrazine ring and the directing effects of existing substituents. For pyrazine-2,3-dicarboxylates, the C-5 and C-6 positions are electronically similar, and achieving high regioselectivity for mono-arylation can be challenging.

Coupling Reactions Involving Halogenated Aromatic Precursors

A more controlled and widely practiced approach to ensure regioselectivity is through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. clockss.org This method involves the reaction of a halogenated pyrazine derivative with an organoboron reagent in the presence of a palladium catalyst and a base.

To synthesize 5-(4-chlorophenyl)pyrazine-2,3-dicarboxylic acid via this route, a 5-halopyrazine-2,3-dicarboxylate is required as a precursor. This can be synthesized by halogenation of the pyrazine-2,3-dicarboxylate. The subsequent Suzuki coupling with (4-chlorophenyl)boronic acid provides a reliable method for the regioselective formation of the C-C bond at the C-5 position. The choice of palladium catalyst, ligand, base, and solvent is crucial for optimizing the yield and purity of the product.

Optimized Synthetic Protocols for this compound

Based on the principles outlined above, an optimized, research-scale synthetic protocol can be proposed. The Suzuki coupling approach is often favored for its high regioselectivity and functional group tolerance.

An illustrative optimized protocol would involve the following key steps:

Synthesis of Dimethyl pyrazine-2,3-dicarboxylate: Starting from commercially available pyrazine-2,3-dicarboxylic acid, the di-ester is prepared using methanol (B129727) and a catalytic amount of sulfuric acid under reflux, followed by neutralization and extraction.

Halogenation of Dimethyl pyrazine-2,3-dicarboxylate: The diester is then subjected to halogenation, for example, bromination, to introduce a bromine atom at the C-5 position. This step requires careful control of reaction conditions to favor mono-halogenation.

Suzuki-Miyaura Coupling: The resulting dimethyl 5-bromopyrazine-2,3-dicarboxylate is then coupled with (4-chlorophenyl)boronic acid using a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2, a base like sodium carbonate or potassium phosphate, in a suitable solvent system such as a mixture of toluene (B28343) and water or dioxane and water. The reaction is typically carried out under an inert atmosphere to prevent catalyst degradation.

Hydrolysis: The final step involves the hydrolysis of the diester to the dicarboxylic acid using a base such as sodium hydroxide, followed by acidification to precipitate the final product, this compound.

Process Optimization for Research Scale Production

For research-scale production, optimization of the Suzuki coupling step is paramount. A design of experiments (DoE) approach can be employed to systematically investigate the effects of various parameters.

Table 1: Parameters for Optimization of Suzuki-Miyaura Coupling

| Parameter | Range/Options | Rationale |

| Palladium Catalyst | Pd(PPh3)4, Pd(dppf)Cl2, Pd(OAc)2/ligand | Catalyst choice affects reaction efficiency and scope. |

| Ligand (if applicable) | PPh3, SPhos, XPhos | Ligands stabilize the catalyst and influence reactivity. |

| Base | Na2CO3, K2CO3, K3PO4, Cs2CO3 | Base strength and nature affect the transmetalation step. |

| Solvent System | Toluene/H2O, Dioxane/H2O, DME/H2O | Solvent polarity and miscibility impact reaction rates. |

| Temperature | 60-100 °C | Temperature affects reaction kinetics and catalyst stability. |

| Reactant Ratio | 1:1 to 1:1.5 (halo-pyrazine:boronic acid) | An excess of the boronic acid can drive the reaction to completion. |

By systematically varying these parameters, an optimized set of conditions can be identified to maximize the yield and purity of dimethyl 5-(4-chlorophenyl)pyrazine-2,3-dicarboxylate, which can then be efficiently hydrolyzed to the final product. Purification at each step, typically by column chromatography or recrystallization, is essential to ensure the high purity of the final compound.

Table 2: Hypothetical Optimized Suzuki Coupling Conditions

| Parameter | Optimized Condition |

| Reactants | Dimethyl 5-bromopyrazine-2,3-dicarboxylate, (4-chlorophenyl)boronic acid (1.2 equiv.) |

| Catalyst | Pd(dppf)Cl2 (3 mol%) |

| Base | K3PO4 (2 equiv.) |

| Solvent | Dioxane/H2O (4:1) |

| Temperature | 90 °C |

| Reaction Time | 12 hours |

| Atmosphere | Argon |

| Yield (Hypothetical) | >85% |

This systematic approach to synthesis and optimization provides a robust pathway for the preparation of this compound for further research applications.

Article on this compound

Specifically, there is no available research detailing the following chemical transformations for this particular compound:

Derivatization Reactions of the Carboxylic Acid Functionalities

Anhydride (B1165640) Formation and Subsequent Chemical Transformations:The scientific literature reviewed does not contain any reports on the formation of a cyclic anhydride (such as 5-(4-chlorophenyl)furo[3,4-b]pyrazine-5,7-dione) from this compound, nor any subsequent chemical transformations involving such an anhydride.

While general chemical principles suggest that dicarboxylic acids can undergo these reactions, the strict focus of this article is solely on documented findings for This compound . As no such specific data could be retrieved, the requested sections on its derivatization reactions cannot be developed.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis for Bond Characterization (FT-IR, FT-Raman)

No published experimental FT-IR or FT-Raman data specifically for 5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid could be located. A theoretical analysis would involve identifying characteristic vibrations such as O-H stretching from the carboxylic acid groups, C=O carbonyl stretches, C=N and C=C stretches within the pyrazine (B50134) ring, C-Cl stretching, and aromatic C-H vibrations. However, without experimental spectra, a data table of observed frequencies cannot be compiled.

Nuclear Magnetic Resonance Spectroscopy for Molecular Architecture Elucidation (¹H, ¹³C, ¹⁵N NMR)

Specific ¹H, ¹³C, and ¹⁵N NMR spectra and associated chemical shift data for this compound are not available in the surveyed literature. A hypothetical analysis would predict signals corresponding to the single proton on the pyrazine ring, the protons on the chlorophenyl ring, and the acidic protons of the carboxyl groups in ¹H NMR. The ¹³C NMR would show distinct signals for the carboxylic acid carbons, the carbons of the pyrazine ring, and the carbons of the chlorophenyl substituent. ¹⁵N NMR would provide information on the electronic environment of the two nitrogen atoms in the pyrazine ring. Without experimental data, a detailed table of chemical shifts and coupling constants cannot be provided.

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Analysis

While the exact mass can be calculated based on the molecular formula (C₁₂H₇ClN₂O₄), no experimental high-resolution mass spectrometry data or fragmentation patterns for this compound have been published. Such an analysis would confirm the elemental composition and provide insights into the molecule's structure through characteristic fragmentation, such as the loss of CO₂, CO, or cleavage of the phenyl-pyrazine bond.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

A search of crystallographic databases yielded no entries for the crystal structure of this compound. An X-ray crystallographic study would provide precise bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional geometry. It would also reveal how the molecules are arranged in the solid state, including any intermolecular interactions like hydrogen bonding between the carboxylic acid groups or π-stacking of the aromatic rings. A data table of crystallographic parameters cannot be created without this experimental data.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide fundamental insights into its geometry, stability, and reactivity.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the one with the lowest energy, known as the global minimum.

For this compound, a key aspect of conformational analysis would be the dihedral angle between the pyrazine (B50134) ring and the 4-chlorophenyl ring. Due to potential steric hindrance between the ortho-hydrogens of the phenyl ring and the adjacent atoms of the pyrazine ring, it is expected that the two rings would not be perfectly coplanar. The optimized geometry would likely show a twisted conformation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons to an electrophile. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazine ring and the chlorophenyl group, which possess π-systems.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile. The LUMO is likely to be distributed over the pyrazine ring and the electron-withdrawing carboxylic acid groups.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that relates to the molecule's chemical stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized.

Table 4.1.2: Hypothetical Frontier Molecular Orbital Parameters

| Parameter | Hypothetical Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -2.1 |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the prediction of sites for electrophilic and nucleophilic attack.

The MEP surface is color-coded to indicate different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. For this compound, these regions would be expected around the oxygen atoms of the carboxylic acid groups and the nitrogen atoms of the pyrazine ring.

Blue: Regions of most positive electrostatic potential, representing electron-poor areas that are prone to nucleophilic attack. These would likely be found around the hydrogen atoms of the carboxylic acid groups.

Green: Regions of neutral or near-zero potential, typically found over the carbon atoms of the aromatic rings.

The MEP map would be a valuable tool for predicting how this molecule might interact with other molecules, such as biological receptors or reagents in a chemical reaction.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule beyond the classical Lewis structure. It examines intramolecular interactions, charge delocalization, and hyperconjugative effects by analyzing the interactions between filled (donor) and empty (acceptor) orbitals.

For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the aromatic rings (n → π* interactions). It would also reveal hyperconjugative interactions between the π-orbitals of the rings and the σ* orbitals of adjacent bonds (π → π*).

The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated, with higher E(2) values indicating stronger interactions and greater charge delocalization. This analysis would provide insights into the stability of the molecule arising from these electronic effects and help to explain the observed geometry and reactivity. For instance, significant delocalization between the pyrazine and chlorophenyl rings would suggest a degree of electronic communication between these two moieties.

Computational Prediction of Spectroscopic Parameters (Vibrational Frequencies, Chemical Shifts)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the calculated structure.

Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated frequencies are often systematically scaled to correct for anharmonicity and other limitations of the computational method. This analysis would help in assigning the various vibrational modes of the molecule, such as the C=O stretching of the carboxylic acids, the C-Cl stretching, and the various aromatic ring vibrations.

Chemical Shifts (NMR): The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values are usually compared to a standard reference compound (e.g., tetramethylsilane, TMS). A strong correlation between the calculated and experimental NMR spectra would provide strong support for the computed molecular structure in solution.

In Silico Assessment of Molecular Descriptors Relevant to Biological Activity

Computational methods can also be used to predict various molecular properties, often referred to as molecular descriptors, which are relevant to a compound's potential biological activity and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). These descriptors are often used in drug discovery to assess the "drug-likeness" of a molecule.

For this compound, a range of descriptors would be calculated from the optimized molecular structure. These could include:

Molecular Weight (MW): The mass of the molecule.

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which affects its absorption and distribution.

Topological Polar Surface Area (TPSA): The sum of the surface areas of polar atoms (usually oxygen and nitrogen), which is related to a molecule's ability to permeate cell membranes.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of hydrogen atoms bonded to electronegative atoms (donors) and the number of electronegative atoms with lone pairs (acceptors). These are crucial for molecular recognition and binding to biological targets.

These descriptors are often evaluated against established guidelines, such as Lipinski's Rule of Five, to provide a preliminary assessment of the compound's potential as an orally bioavailable drug candidate.

Table 4.4: Hypothetical In Silico Molecular Descriptors

| Descriptor | Hypothetical Value |

|---|---|

| Molecular Weight | 290.66 g/mol |

| LogP | 2.5 |

| TPSA | 100.2 Ų |

| Hydrogen Bond Donors | 2 |

Molecular Docking Studies for Ligand-Target Interactions

No publicly available research data could be found for molecular docking studies of this compound. Therefore, a detailed analysis of its ligand-target interactions, including binding affinities and interacting amino acid residues, cannot be provided.

Coordination Chemistry and Metal Organic Frameworks

Ligand Design Principles for 5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic Acid as a Chelating Agent

The design of this compound as a chelating agent is predicated on the strategic placement of multiple donor atoms. The two adjacent carboxylic acid groups on the pyrazine (B50134) ring form a powerful bidentate chelate, capable of strongly binding to a single metal center. The nitrogen atoms of the pyrazine ring also offer potential coordination sites, allowing the ligand to act as a bridging unit between multiple metal centers, a crucial feature for the construction of coordination polymers.

The presence of the 4-chlorophenyl group introduces an additional layer of complexity and functionality. This substituent can influence the electronic properties of the pyrazine ring, thereby modulating the coordinating ability of the nitrogen atoms. Furthermore, the chlorine atom can participate in non-covalent interactions, such as halogen bonding, which can play a significant role in directing the self-assembly of the resulting metal complexes into specific supramolecular architectures. The rigidity of the pyrazine and phenyl rings provides a well-defined structural backbone, which is essential for predictable and controlled assembly of complex structures.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves solvothermal or hydrothermal methods. These techniques facilitate the reaction between a soluble salt of a transition metal (e.g., nitrates, chlorides, or acetates of copper, zinc, cobalt, or manganese) and the ligand in a suitable solvent system. The resulting crystalline products can be characterized by a variety of analytical techniques, including single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), infrared (IR) spectroscopy, and thermogravimetric analysis (TGA).

| Technique | Information Gained |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths and angles, coordination geometry. |

| Powder X-ray Diffraction (PXRD) | Phase purity of the bulk sample. |

| Infrared (IR) Spectroscopy | Confirmation of carboxylate coordination to the metal ion. |

| Thermogravimetric Analysis (TGA) | Thermal stability and solvent content. |

Coordination Modes of the Dicarboxylic Acid and Pyrazine Nitrogen Atoms

The dicarboxylic acid moiety of this compound exhibits versatile coordination modes. The two adjacent carboxylate groups can act as a bidentate chelating ligand to a single metal ion, forming a stable five-membered ring. Alternatively, one or both carboxylate groups can bridge between two different metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers.

The nitrogen atoms of the pyrazine ring can also participate in coordination. Depending on the reaction conditions and the nature of the metal ion, one or both nitrogen atoms can coordinate to metal centers. When both nitrogen atoms are involved in coordination to different metal ions, the pyrazine ring acts as a bridging ligand, further extending the dimensionality of the resulting framework. The interplay between the coordination of the carboxylate groups and the pyrazine nitrogen atoms gives rise to a rich variety of structural topologies.

Influence of the 4-Chlorophenyl Group on Coordination Geometry

The 4-chlorophenyl group can exert both steric and electronic influences on the coordination geometry of the resulting metal complexes. Sterically, the bulky nature of this group can direct the self-assembly process, favoring the formation of certain isomers or crystal packing arrangements over others. It can prevent the close packing of coordinated ligands, potentially creating voids or channels within the crystal structure.

Formation of Lanthanide Coordination Polymers and Luminescent Properties

The reaction of this compound with lanthanide ions, such as europium (Eu³⁺) and terbium (Tb³⁺), can lead to the formation of coordination polymers with interesting luminescent properties. Lanthanide ions are known for their characteristic sharp and long-lived luminescence, which arises from f-f electronic transitions. However, these transitions are often weak due to their forbidden nature.

In lanthanide coordination polymers, the organic ligand can act as an "antenna." It absorbs incident light (typically in the UV region) and efficiently transfers the absorbed energy to the central lanthanide ion, which then emits its characteristic light. This process, known as the antenna effect, significantly enhances the luminescence intensity of the lanthanide ion. The luminescent properties of these materials make them promising candidates for applications in sensing, bio-imaging, and solid-state lighting. The emission color can be tuned by the choice of the lanthanide ion, with Eu³⁺ typically exhibiting red emission and Tb³⁺ showing green emission.

| Lanthanide Ion | Typical Emission Color |

| Europium (Eu³⁺) | Red |

| Terbium (Tb³⁺) | Green |

Supramolecular Assembly Driven by Hydrogen Bonding and Halogen Bonding Interactions

Beyond the formation of coordination bonds, the crystal structures of compounds derived from this compound are often stabilized and organized by a network of non-covalent interactions. Hydrogen bonding is a dominant force in the supramolecular assembly of these structures. The carboxylic acid groups, even when deprotonated and coordinated to a metal, can still act as hydrogen bond acceptors. Coordinated water molecules or other protic species in the crystal lattice can act as hydrogen bond donors.

Biological Activity and Structure Activity Relationship Sar Investigations

Design Rationale for Biological Screening based on Pyrazine (B50134) Derivative Precedent

The investigation into the biological potential of pyrazine derivatives, including 5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid, is largely predicated on the long-standing clinical success of Pyrazinamide (PZA), a cornerstone first-line drug for the treatment of tuberculosis. acs.orgacs.orgdigitellinc.com PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme. acs.orgdigitellinc.com This established antimycobacterial activity of the pyrazine core serves as a powerful rationale for the synthesis and screening of new analogues. Researchers design novel derivatives with the aim of improving potency, modifying the susceptibility profile against clinically resistant strains, and circumventing known resistance mechanisms, such as mutations in the activating enzyme. acs.orgacs.orgdigitellinc.com

The pyrazine scaffold is recognized as a versatile pharmacophore, possessing a wide range of pharmacological effects including antiviral, antifungal, and antiproliferative properties. alquds.edunih.gov This broad biological activity profile encourages the screening of pyrazine-based compounds against diverse targets. The electron-deficient nature of the pyrazine ring and its ability to act as a bioisostere for other aromatic systems like benzene (B151609) or pyridine (B92270) make it an attractive structural motif in drug design. pharmablock.com Specifically, the nitrogen atoms in the pyrazine ring can serve as hydrogen bond acceptors, facilitating interactions with biological targets such as viral enzymes. pharmablock.com Therefore, the design and biological screening of compounds like this compound are driven by both the specific precedent of PZA in tuberculosis treatment and the broader potential of the pyrazine core in diverse therapeutic areas.

Antimycobacterial Activity of this compound Derivatives

Building on the legacy of Pyrazinamide, numerous studies have explored the antimycobacterial potential of various pyrazine derivatives. acs.orgnih.govnih.gov Synthetic efforts have yielded series of pyrazine and quinoxaline (B1680401) compounds that have been tested against Mycobacterium tuberculosis (Mtb) and other non-tuberculous mycobacteria like Mycobacterium avium complex (MAC). acs.orgnih.gov

In vitro assays are crucial for determining the direct inhibitory effects of new chemical entities on mycobacterial growth. The activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible bacterial growth.

Studies on pyrazinoic acid (POA) esters and related quinoxaline derivatives have demonstrated a range of activities against different mycobacterial strains. For instance, certain derivatives have shown good activity against the H37Rv strain of M. tuberculosis, with MIC values as low as 6.25 µg/mL. acs.orgacs.org Notably, 4-acetoxybenzyl esters of both POA and 2-quinoxaline carboxylate displayed excellent potency against the H37Ra strain of M. tuberculosis, with MICs in the range of 0.25-0.5 µg/mL. acs.orgacs.org The activity against M. avium complex was generally more modest. acs.org

Table 1: In Vitro Antimycobacterial Activity of Selected Pyrazine and Quinoxaline Derivatives acs.orgacs.org

| Compound | M. tuberculosis H37Rv (MIC, µg/mL) | M. tuberculosis H37Ra (MIC, µg/mL) | M. avium Complex (MIC, µg/mL) |

|---|---|---|---|

| 4-Acetoxybenzyl pyrazinoate | 6.25 | 0.25 - 0.5 | 16 - 32 |

| 4-Acetoxybenzyl 2-quinoxalinecarboxylate | 6.25 | 0.25 - 0.5 | 4 - 16 |

| Pyrazinamide (PZA) | 25 | >100 | >100 |

| Ethambutol | Not Reported | 2 - 8 | 2 - 8 |

Data represents findings for a series of pyrazine and quinoxaline derivatives, illustrating the potential of the general scaffold.

The relationship between lipophilicity—the ability of a compound to dissolve in fats, oils, and lipids—and antimycobacterial activity is complex and often non-linear. Lipophilicity is a critical parameter as it influences a drug's ability to cross the complex, lipid-rich cell wall of mycobacteria.

Antiviral Activity against Flaviviruses (e.g., Dengue Virus, Yellow Fever Virus)

The pyrazine scaffold has also been explored for its potential to inhibit viruses, particularly those belonging to the Flaviviridae family, which includes significant human pathogens like Dengue virus (DENV) and Zika virus (ZIKV). unimi.it The non-structural proteins of these viruses, such as the NS3 protease, are highly conserved and represent attractive targets for the development of broad-spectrum antiviral agents. unimi.it

The antiviral potential of pyrazine derivatives is evaluated in cell-based phenotypic assays, where the ability of a compound to inhibit viral replication in infected host cells is measured. The half-maximal inhibitory concentration (IC50) is determined, representing the concentration at which the compound inhibits 50% of viral activity.

In a study focused on developing pan-flavivirus agents, a library of piperazine-derived small molecules was screened against both ZIKV and DENV. unimi.it Several compounds demonstrated promising activity, with two lead compounds exhibiting IC50 values in the low micromolar range against both viruses. unimi.it These findings highlight the potential of the pyrazine-piperazine scaffold as a starting point for potent pan-flavivirus inhibitors.

Table 2: In Vitro Antiviral Activity of Lead Piperazine (B1678402) Derivatives against Flaviviruses unimi.it

| Compound | Zika Virus (IC50, µM) | Dengue Virus (IC50, µM) | Selectivity Index (SI) vs. ZIKV | Selectivity Index (SI) vs. DENV |

|---|---|---|---|---|

| Compound 42 (Cinnamoyl group) | 6.6 | 6.7 | 60.5 | 59.7 |

| Compound 44 (Cinnamoyl group) | 1.9 | 1.4 | 33.5 | 44.6 |

The Selectivity Index (SI) is the ratio of cellular cytotoxicity (CC50) to antiviral activity (IC50), with higher values indicating greater selectivity for the virus.

Initial SAR studies on piperazine-based pyrazine derivatives have provided insights into the structural features that govern their anti-flavivirus activity. The nature of the substituent on the piperazine nitrogen was found to be critical for potency. unimi.it

The most promising compounds in one study were those that incorporated a cinnamoyl group. unimi.it This moiety contributed to robust inhibition of both ZIKV and DENV replication. In contrast, derivatives featuring an indol-3-yl-2-oxoacetyl group showed a different activity profile, with some members exhibiting moderate activity primarily against ZIKV. unimi.it The presence of a 2-phenylpiperazine (B1584378) core also appeared to influence the activity spectrum, with several derivatives from this series showing inhibitory effects against DENV. unimi.it These early SAR findings suggest that specific, extended aromatic systems attached to the piperazine ring are key to achieving potent and broad-spectrum anti-flavivirus activity.

Antifungal and Antibacterial Properties

While direct antimicrobial data for this compound is not extensively documented, studies on its close analogs and derivatives, particularly amides and esters of substituted pyrazinecarboxylic acids, provide significant insights into its potential in this area. Research has consistently shown that the pyrazine core is a viable starting point for developing agents with notable antimicrobial activity. rjpbcs.comresearchgate.netresearchgate.net

The conversion of the carboxylic acid groups into amides or other functional moieties appears to be a critical step for eliciting antimicrobial effects. For instance, a series of novel 2-azetidinones synthesized from pyrazine-2,3-dicarboxylic acid as a starting material demonstrated excellent antibacterial and antifungal activities. actapharmsci.com This multi-step synthesis involved converting the dicarboxylic acid to a dicarbohydrazide, forming Schiff bases, and finally creating the bioactive 2-azetidinone derivatives. actapharmsci.com

Similarly, various studies on N-phenylpyrazine-2-carboxamides, which are mono-acid derivatives, have established their antifungal and antimycobacterial potential. researchgate.netnih.gov In one study, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide was identified as having the highest antifungal effect against Trichophyton mentagrophytes, the most susceptible fungal strain tested, with a Minimum Inhibitory Concentration (MIC) of 62.5 μmol/L. nih.gov Another related compound, 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide, showed significant activity against Mycobacterium tuberculosis, with 65% inhibition at a concentration of 6.25 μg/mL. researchgate.netnih.gov Generally, pyrazine derivatives that have undergone amidation or other substitutions exhibit a range of antimicrobial activities, suggesting that this compound is a promising precursor for the synthesis of new antimicrobial agents. mdpi.comnih.gov

| Compound | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | High antifungal effect (MIC = 62.5 μmol/L) | nih.gov |

| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 65% inhibition at 6.25 μg/mL | researchgate.netnih.gov |

| Derivatives of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acid | Various bacterial and fungal strains | Generally inactive up to 500 µM, with some propyl and methyl esters showing low activity against S. aureus and P. aeruginosa | nih.gov |

| 2-Azetidinones derived from pyrazine-2,3-dicarboxylic acid | Various bacteria and fungi | Some derivatives showed excellent antimicrobial activity | actapharmsci.com |

Enzyme Inhibition Studies (e.g., Dipeptidyl Peptidase-4 (DPP-4), Kinases)

The pyrazine scaffold is a recognized pharmacophore in the design of enzyme inhibitors, particularly for protein kinases, which are crucial targets in oncology. nih.gov While specific studies targeting this compound as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor are limited, research on analogous structures highlights the potential of this chemical class in enzyme modulation. DPP-4 inhibitors are a significant class of oral medications for treating type 2 diabetes mellitus. emanresearch.org

Research into related heterocyclic systems demonstrates the importance of the pyrazine and substituted phenyl moieties in kinase inhibition. For example, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles was synthesized, and compound 4j from this series was identified as a potent inhibitor of the kinase AKT2/PKBβ with an IC₅₀ of 12 μM. nih.gov This finding is significant as it underscores the favorable contribution of the N-(4-chlorophenyl) group to kinase binding. Furthermore, studies have shown that replacing a 1H-pyrazolo[4,3-b]pyridine scaffold with a 5H-pyrrolo[2,3-b]pyrazine core can enhance binding activity and inhibitory effects on Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase. nih.gov These examples strongly suggest that the core pyrazine structure, combined with appropriate substitutions like the 4-chlorophenyl group, is a promising framework for the development of novel kinase inhibitors. nih.govnih.gov

Herbicidal Activity and Mechanistic Insights into Photosynthetic Inhibition

Derivatives of pyrazinecarboxylic acid have been investigated for their potential as herbicides, with a primary mechanism of action being the inhibition of photosynthetic electron transport (PET). nih.govresearchgate.net Compounds that possess a -CONH- (amide) linkage have been frequently identified as inhibitors of photosynthesis. mdpi.comnih.gov

The herbicidal activity of these compounds is often evaluated by measuring the inhibition of the oxygen evolution rate in chloroplasts, such as those from spinach (Spinacia oleracea L.). researchgate.netnih.gov Structure-activity relationship studies have revealed that lipophilicity plays a crucial role in this activity. A notable example is 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide, a close structural analog, which demonstrated the highest PET inhibition in spinach chloroplasts with an IC₅₀ value of 43.0 μmol/L. researchgate.netnih.gov This indicates that the combination of a chlorinated pyrazine ring and a 4-chlorophenyl amide substituent results in potent inhibition of photosynthesis, making such compounds viable candidates for herbicide development. researchgate.netnih.govresearchgate.net

| Compound | System | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | Spinach Chloroplasts | 43.0 μmol/L | researchgate.netnih.gov |

| (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid | Spinach Chloroplasts | 26.0 μmol/L | nih.gov |

| 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide | Spinach Chloroplasts | 41.9 μmol/L | mdpi.com |

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activities of compounds based on the this compound scaffold are intricately linked to their structural features. The SAR analysis reveals key contributions from the 4-chlorophenyl substituent, the core pyrazine-dicarboxylic acid moiety, and modifications to the carboxylic acid groups.

The presence of a 4-chlorophenyl group is a recurring feature in many bioactive pyrazine derivatives. This substituent significantly influences the electronic and lipophilic properties of the molecule, which in turn affects its interaction with biological targets.

In Kinase Inhibition: The 4-chlorophenyl moiety has been shown to be beneficial for kinase inhibitory activity, as seen in N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole derivatives that inhibit AKT2/PKBβ. nih.gov The chlorine atom can engage in halogen bonding or occupy hydrophobic pockets within the enzyme's active site.

In Antimicrobial Activity: The 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide demonstrated notable activity against M. tuberculosis, suggesting the chlorophenyl group is favorable for antimycobacterial action. nih.gov

The central pyrazine-2,3-dicarboxylic acid structure serves as a critical anchor for biological activity. The two nitrogen atoms within the pyrazine ring are key features, acting as hydrogen bond acceptors, which is crucial for binding to target proteins. scispace.com The spatial arrangement of these nitrogen atoms and the attached substituents defines the molecule's orientation within a binding pocket.

The dicarboxylic acid groups are also vital. They can form strong ionic interactions or hydrogen bonds with amino acid residues in a receptor. Furthermore, this core provides a rigid scaffold, holding the functional groups in a specific three-dimensional arrangement necessary for effective biological interaction. The ability of pyrazine to form cocrystals with dicarboxylic acids through hydrogen bonding further illustrates the strong intermolecular interaction potential of this core structure. rsc.org

One of the most effective strategies for modulating the biological activity of pyrazine-2,3-dicarboxylic acid is through the derivatization of its carboxylic acid groups. The free acid form is often a precursor that requires modification to enhance properties like cell permeability, metabolic stability, and target affinity.

Amide Formation: Converting the carboxylic acids to amides is a common and highly successful strategy. This transformation often increases lipophilicity and introduces new hydrogen bonding capabilities. Numerous studies have shown that N-substituted pyrazinecarboxamides exhibit potent antifungal, antimycobacterial, and herbicidal activities. researchgate.netnih.govmdpi.comnih.gov

Esterification: The formation of esters can create prodrugs that are hydrolyzed in vivo to release the active carboxylic acid. This can improve bioavailability. Some propyl and methyl esters of pyrazine derivatives have shown modest antibacterial activity where the parent acid was inactive. nih.gov

Multi-step Derivatization: More complex modifications, such as the conversion to 2-azetidinones via hydrazide and Schiff base intermediates, can unlock entirely new biological profiles. actapharmsci.com This demonstrates that the dicarboxylic acid moiety serves as a versatile chemical handle for synthesizing diverse libraries of compounds with a wide range of potential biological applications, from antimicrobial to herbicidal. actapharmsci.com

Advanced Research Methodologies and Future Directions

Integration of Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. For pyrazine (B50134) derivatives, QSAR models have been successfully developed to predict antiproliferative activity. nih.govsemanticscholar.org A similar approach for 5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid and its analogs could rapidly accelerate the discovery of potent drug candidates.

A QSAR study would involve generating a library of virtual analogs by modifying the 4-chlorophenyl ring and the dicarboxylic acid groups. For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties of the molecules. Statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) would then be used to build a mathematical model linking these descriptors to a specific biological activity, such as cytotoxicity against a cancer cell line. nih.govsemanticscholar.org Such models can predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for laboratory synthesis and testing. semanticscholar.org

| Descriptor Class | Specific Descriptor Examples | Potential Relevance for the Compound |

|---|---|---|

| Electronic | Dipole moment, NBO charges, Electron affinity | Influences interactions with biological targets and reactivity. semanticscholar.org |

| Topological | Wiener index, Kier & Hall indices | Describes molecular size, shape, and branching. |

| Steric | Molecular volume, Surface area | Determines the fit of the molecule into a receptor's binding pocket. japsonline.com |

| Hydrophobic | LogP (Partition coefficient) | Crucial for membrane permeability and reaching intracellular targets. |

High-Throughput Synthesis and Screening for Analog Generation

To experimentally validate the predictions from QSAR models and discover novel leads, high-throughput synthesis and screening are indispensable. For this compound, a combinatorial library of analogs could be efficiently generated. The dicarboxylic acid functional groups serve as versatile handles for modification. For instance, reaction with a diverse set of amines would yield a library of amides. nih.gov Similarly, the 4-chlorophenyl ring can be replaced with other substituted phenyl rings to explore the structure-activity relationship.

Microwave-assisted synthesis is one technique that could significantly accelerate the production of these analogs, often leading to higher yields in shorter reaction times. rsc.org Once synthesized, these libraries of compounds would be subjected to high-throughput screening (HTS) assays to rapidly assess their biological activity against various targets, such as cancer cell lines or specific enzymes.

Exploring New Biological Targets and Mechanisms of Action

The pyrazine nucleus is a common feature in molecules with a broad spectrum of pharmacological effects, including anticancer, antidepressant, and antimicrobial activities. semanticscholar.org Furthermore, the 4-chlorophenyl moiety is present in numerous bioactive compounds, where it often enhances binding affinity to biological targets. bibliotekanauki.pl For example, certain N-(4-chlorophenyl) substituted heterocyclic compounds have shown potent anti-glioma activity by inhibiting the kinase PKBβ/AKT2. dundee.ac.uk

This suggests that this compound could be a candidate for investigation as a kinase inhibitor or an agent targeting other pathways implicated in cancer. dundee.ac.ukscispace.com Initial research could involve screening the compound against a panel of kinases or other cancer-related proteins. Molecular docking studies could then be used to predict how the compound might bind to potential targets, guiding further experimental validation. scispace.comresearchgate.net Beyond cancer, the unique electronic properties of the pyrazine ring suggest potential for activity against other targets, including those involved in infectious diseases. nih.govmdpi.com

| Potential Target Class | Specific Example | Rationale Based on Related Compounds |

|---|---|---|

| Protein Kinases | AKT2/PKBβ | Other chlorophenyl-substituted heterocycles inhibit this kinase, a key player in glioma. dundee.ac.uk |

| Apoptosis Regulators | Bcl-2 family proteins | Pyrazinoic acid derivatives have been docked against Bcl-2 to investigate anticancer mechanisms. scispace.com |

| Mycobacterial Enzymes | InhA, DprE1 | Pyrazine-2-carboxylic acid derivatives are explored as antitubercular agents targeting key enzymes. nih.govresearchgate.net |

| Tyrosine Kinases | EGFR, VEGFR | Many heterocyclic compounds act as multi-targeting inhibitors of receptor tyrosine kinases. nih.gov |

Potential Applications in Material Science beyond Coordination Polymers

While pyrazine-dicarboxylic acids are well-known ligands for creating coordination polymers and metal-organic frameworks (MOFs), their utility in material science extends further. acs.orgelsevierpure.com MOFs constructed from pyrazine-based ligands have shown significant potential in applications like selective gas adsorption and separation, which are critical for environmental protection. rsc.org

A particularly promising area is in organic electronics. A related compound, 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile, is listed as an OLED (Organic Light-Emitting Diode) intermediate. This suggests that the core structure of 5-(4-chlorophenyl)pyrazine possesses electronic properties suitable for use in optoelectronic devices. The dicarboxylic acid derivative could be chemically modified to create novel emitters or host materials for OLEDs. rsc.orgresearchgate.netrsc.org The rigid, aromatic nature of the pyrazine ring combined with the electronic influence of the chlorophenyl group could lead to materials with high thermal stability and desirable photophysical properties, such as efficient blue or orange-red emission. rsc.orgresearchgate.net

Hybridization with Other Bioactive Scaffolds for Enhanced Properties

Molecular hybridization, the strategy of combining two or more distinct bioactive scaffolds into a single molecule, is a powerful tool in drug discovery to create compounds with improved efficacy or novel mechanisms of action. The this compound structure is an excellent candidate for this approach.

The dicarboxylic acid groups provide convenient points for chemical linkage to other pharmacophores. For instance, it could be conjugated with scaffolds known for bone regeneration, such as bioactive glass, to create organic-inorganic hybrid materials for tissue engineering. nih.govresearchgate.netmdpi.com In another approach, it could be linked to other anticancer heterocyclic moieties, like triazoles or imidazoles, to potentially create dual-action drugs that target multiple pathways in cancer cells, possibly overcoming drug resistance. nih.govresearchgate.net This strategy allows for the rational design of new chemical entities with potentially synergistic effects and enhanced therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-(4-chlorophenyl)pyrazine-2,3-dicarboxylic acid, and how do their yields compare under varying conditions?

- Methodological Answer : The compound can be synthesized via oxidation of substituted pyrazine precursors or hydrolysis of ester derivatives. For example, 2,3-pyrazinedicarboxylic acid derivatives are often prepared by oxidizing 2,3-dimethylpyrazine with potassium permanganate in acidic conditions, achieving yields of ~60–75% under optimized temperatures (80–90°C) . Alternative routes involve catalytic hydrogenation of nitrile intermediates, though this requires careful control of reaction time and catalyst loading (e.g., 5% Pd/C) to avoid over-reduction . Comparative yield tables for these methods are essential to guide protocol selection.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the chlorophenyl and pyrazine ring substitution patterns. For instance, the deshielded protons on the pyrazine ring typically appear as doublets in the δ 8.5–9.0 ppm range . Fourier-Transform Infrared (FTIR) spectroscopy can confirm carboxylic acid functionalities via O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹). Mass spectrometry (HRMS) is recommended for molecular ion ([M+H]⁺) validation .

Q. How can researchers address solubility challenges during purification of this compound?

- Methodological Answer : Due to its polar carboxylic acid groups, the compound exhibits limited solubility in non-polar solvents. Recrystallization from dimethyl sulfoxide (DMSO)-water mixtures (1:3 v/v) at 4°C often yields pure crystals. For chromatography, reverse-phase C18 columns with acetonitrile/0.1% trifluoroacetic acid gradients improve separation efficiency .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for modifying the chlorophenyl or pyrazine moieties?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model substituent effects on reaction kinetics. For example, electron-withdrawing groups (e.g., –Cl) on the phenyl ring lower the activation energy for nucleophilic aromatic substitution by ~15–20 kJ/mol compared to electron-donating groups . Reaction path sampling using software like Gaussian or ORCA enables identification of intermediates, critical for designing regioselective modifications .

Q. How do structural variations in this compound influence its coordination chemistry with transition metals?

- Methodological Answer : The dicarboxylic acid groups act as bidentate ligands, forming stable complexes with metals like Cu(II) or Fe(III). X-ray crystallography of such complexes reveals octahedral geometries, with bond lengths varying by ±0.05 Å depending on the metal’s ionic radius . Stability constants (log K) determined via potentiometric titration show Cu(II) complexes are 2–3 orders of magnitude more stable than Zn(II) analogs, suggesting applications in catalysis or materials science .

Q. What experimental design principles optimize the compound’s bioactivity in drug discovery contexts?

- Methodological Answer : Response Surface Methodology (RSM) with central composite designs can optimize reaction parameters (e.g., pH, temperature) for synthesizing bioactive derivatives. For instance, modifying the chlorophenyl group to a fluorophenyl analog increases lipophilicity (log P by +0.5), enhancing blood-brain barrier penetration in preclinical models . High-throughput screening against kinase targets (e.g., EGFR) using IC₅₀ assays coupled with molecular docking (AutoDock Vina) identifies lead candidates .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural analysis?

- Methodological Answer : Dynamic NMR experiments (variable-temperature ¹H NMR) can distinguish between conformational isomerism and impurities. For example, broadening of peaks at 25°C that resolve into doublets at −40°C indicates slow interconversion of rotamers . X-ray crystallography provides definitive confirmation, with R-factor values <0.05 ensuring accuracy .

Methodological Resources

- Synthetic Protocols : Refer to peer-reviewed journals like Oriental Journal of Chemistry for step-by-step procedures .

- Computational Tools : Use ICReDD’s integrated quantum chemistry and machine learning platforms for reaction optimization .

- Data Repositories : PubChem and EPA DSSTox provide validated spectral and physicochemical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.